molecular formula C24H17NS B13392683 N-[1,1'-biphenyl]-4yl-dibenzothiophene-3-amine

N-[1,1'-biphenyl]-4yl-dibenzothiophene-3-amine

Cat. No.: B13392683
M. Wt: 351.5 g/mol
InChI Key: HTFPXWNUKYCLOO-UHFFFAOYSA-N
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Description

N-[1,1’-biphenyl]-4yl-dibenzothiophene-3-amine is an organic compound that features a biphenyl group and a dibenzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1’-biphenyl]-4yl-dibenzothiophene-3-amine typically involves the coupling of a biphenyl derivative with a dibenzothiophene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the biphenyl and dibenzothiophene units . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1,1’-biphenyl]-4yl-dibenzothiophene-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl or dibenzothiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[1,1’-biphenyl]-4yl-dibenzothiophene-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1,1’-biphenyl]-4yl-dibenzothiophene-3-amine depends on its specific application. In the context of organic electronics, the compound can act as a charge transport material, facilitating the movement of electrons or holes within a device. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1,1’-biphenyl]-4yl-dibenzothiophene-3-amine is unique due to its combination of biphenyl and dibenzothiophene moieties, which impart specific electronic and structural properties. This makes it particularly valuable in applications requiring both stability and electronic functionality, such as in OLEDs and other advanced materials.

Biological Activity

N-[1,1'-biphenyl]-4-yl-dibenzothiophene-3-amine is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl moiety linked to a dibenzothiophene structure, which is known for its diverse biological activities. The presence of the amine group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of biphenyl and dibenzothiophene exhibit significant antimicrobial activity. For instance, compounds similar to N-[1,1'-biphenyl]-4-yl-dibenzothiophene-3-amine have shown efficacy against various bacterial strains, including resistant strains. A study employing the broth micro-dilution method demonstrated the minimum inhibitory concentrations (MICs) of related compounds against Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMIC (µg/mL)
N-[1,1'-biphenyl]-4-yl-dibenzothiophene-3-amineS. aureus32
N-[1,1'-biphenyl]-4-yl-dibenzothiophene-3-amineE. coli64

These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial properties.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that dibenzothiophene derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential therapeutic application in conditions characterized by chronic inflammation.

The biological activity of N-[1,1'-biphenyl]-4-yl-dibenzothiophene-3-amine is likely mediated through multiple mechanisms:

  • Receptor Interaction : The amine group may facilitate binding to specific receptors involved in inflammatory pathways.
  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory response.
  • DNA Interaction : Some studies indicate that dibenzothiophenes can form adducts with DNA, potentially leading to mutagenic effects.

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of N-[1,1'-biphenyl]-4-yl-dibenzothiophene-3-amine against clinical isolates of resistant bacteria. The study utilized both in vitro assays and in vivo models to confirm the compound's effectiveness.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related dibenzothiophene compounds in an animal model of arthritis. The results indicated a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.

Properties

Molecular Formula

C24H17NS

Molecular Weight

351.5 g/mol

IUPAC Name

N-(4-phenylphenyl)dibenzothiophen-3-amine

InChI

InChI=1S/C24H17NS/c1-2-6-17(7-3-1)18-10-12-19(13-11-18)25-20-14-15-22-21-8-4-5-9-23(21)26-24(22)16-20/h1-16,25H

InChI Key

HTFPXWNUKYCLOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5S4

Origin of Product

United States

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